molecular formula C14H15N5O7S B144053 Desmethyl Methoxy Metsulfuron-methyl CAS No. 74223-63-5

Desmethyl Methoxy Metsulfuron-methyl

Cat. No.: B144053
CAS No.: 74223-63-5
M. Wt: 397.37 g/mol
InChI Key: PELUGJARGQUTRZ-UHFFFAOYSA-N
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Description

Desmethyl Methoxy Metsulfuron-methyl is an organic compound that belongs to the class of triazine derivatives. It is known for its role in activating carboxylic acids, particularly in the synthesis of amides, esters, and anhydrides. This compound is widely used in organic chemistry due to its efficiency and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyl Methoxy Metsulfuron-methyl is synthesized through a multi-step process. The initial step involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Methoxy Metsulfuron-methyl undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the triazine ring is activated for nucleophilic attack.

    Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.

    Esterification Reactions: It can react with alcohols to form esters.

Common Reagents and Conditions

    N-Methylmorpholine: Used in the initial synthesis step.

    Carboxylic Acids and Amines: Reactants in amide formation.

    Alcohols: Reactants in esterification reactions.

    Tetrahydrofuran (THF): Common solvent used in these reactions.

Major Products Formed

    Amides: Formed from the reaction with carboxylic acids and amines.

    Esters: Formed from the reaction with alcohols.

    Anhydrides: Formed under specific conditions.

Scientific Research Applications

Desmethyl Methoxy Metsulfuron-methyl has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in peptide synthesis and in the formation of various carboxylic acid derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Desmethyl Methoxy Metsulfuron-methyl involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles. The triazine ring plays a crucial role in stabilizing the intermediate and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Methoxy Metsulfuron-methyl is unique due to its high reactivity and efficiency in activating carboxylic acids. It offers advantages over other coupling reagents, such as higher yields and fewer side reactions, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

methyl 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O7S/c1-24-10(20)8-6-4-5-7-9(8)27(22,23)19-12(21)15-11-16-13(25-2)18-14(17-11)26-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELUGJARGQUTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225214
Record name Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74223-63-5
Record name Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.6 g of 2-amino-4,6-dimethoxy-1,3,5-triazine, 25 ml of anhydrous methylene chloride and 2.4 g of 2-methoxycarbonylbenzenesulfonylisocyanate was stirred at ambient temperature for 16 hours. It was then filtered to remove unreacted amine and the filtrate evaporated at temperatures up to 40° under reduced pressure. The residue was triturated with butyl chloride and filtered to yield the desired compound which melted above 170° with decomposition.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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